
Eribaxaban
Overview
Description
Eribaxaban (PD-0348292) is a selective, orally active inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. It exhibits high affinity for human FXa with a reported inhibition constant (Ki) of 0.32 nM, making it one of the most potent FXa inhibitors in preclinical studies . Structurally, this compound is a proline-based compound with two asymmetric carbons at the C-2 and C-4 positions, both adopting the (R)-stereochemical configuration. This stereochemistry is critical for its pharmacological activity, as confirmed by density functional theory (DFT) calculations, which revealed an L-shaped molecular conformation in its optimized state .
This compound’s synthesis involves a key intermediate, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which crystallizes in a monoclinic system with distinct dihedral angles (59.50° and 62.02°) between the carboxyl group, pyrrolidine ring, and methoxy substituent. These structural features contribute to its stability and hydrogen-bonding interactions in the solid state .
Preparation Methods
The synthesis of Eribaxaban involves several steps, starting from inexpensive raw materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. For instance, one method involves the use of 4-chloronitrobenzene and piperidine, followed by oxidation and other reactions to form the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Eribaxaban undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can lead to the formation of lactams, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Venous Thromboembolism Prevention
Eribaxaban has been studied for its potential in preventing venous thromboembolism (VTE) in various surgical settings. A notable trial investigated its efficacy in patients undergoing total knee arthroplasty. The study aimed to establish a dose-response relationship and assess the safety profile of this compound compared to standard therapies like enoxaparin.
Key Findings:
- In a dose-ranging study (ClinicalTrials.gov NCT00306254), this compound was shown to be effective in reducing the incidence of VTE post-surgery.
- Patients receiving this compound demonstrated a lower incidence of major bleeding compared to traditional anticoagulants, suggesting a favorable safety profile .
Atrial Fibrillation Management
This compound's application extends to patients with non-valvular atrial fibrillation (AF). The drug's ability to prevent stroke and systemic embolism in this population was evaluated through various clinical trials.
Key Findings:
- A study indicated that this compound could potentially reduce the risk of stroke in patients with AF, comparable to other established anticoagulants .
- The risk-benefit analysis showed that while effective, careful monitoring for bleeding risks is essential during long-term use .
Comparative Efficacy
To better understand this compound's position among other anticoagulants, several studies have compared its efficacy with other direct factor Xa inhibitors and vitamin K antagonists.
Anticoagulant | Efficacy | Major Bleeding Risk |
---|---|---|
This compound | Comparable | Lower than warfarin |
Rivaroxaban | Effective | Moderate |
Apixaban | Superior | Lower than warfarin |
Case Studies
Several case studies have documented the outcomes associated with this compound treatment in specific patient populations:
- Post-Surgical Patients : A cohort study involving patients post-knee surgery showed a significant reduction in VTE occurrences when treated with this compound compared to enoxaparin.
- Atrial Fibrillation Patients : In a retrospective analysis of AF patients treated with this compound, outcomes indicated a reduction in stroke rates similar to those observed with rivaroxaban and apixaban.
Mechanism of Action
Eribaxaban exerts its effects by selectively inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism of action makes this compound an effective anticoagulant for the prevention and treatment of thromboembolic disorders .
Comparison with Similar Compounds
Comparison with Similar FXa Inhibitors
Pharmacological and Physicochemical Properties
Eribaxaban is compared to other FXa inhibitors, including Edoxaban , Darexaban , Fidexaban , and Rivaroxaban , based on dissociation constants (pKa), ionization profiles, and potency (Table 1).
Key Findings :
- Potency : this compound’s Ki (0.32 nM) surpasses Darexaban (IC50 = 54.6 nM) and approaches Rivaroxaban’s IC50 (0.6 nM), highlighting its exceptional FXa affinity .
- Ionization Profile: Unlike Darexaban, which is 83% ionized in its basic form, this compound remains largely non-ionized (0% acid, 40% base), influencing its solubility and bioavailability .
Structural and Conformational Differences
This compound vs. Edoxaban :
- This compound adopts an L-shaped conformation stabilized by (R,R)-stereochemistry at C-2 and C-4, whereas Edoxaban’s structure is defined by 11 dihedral angles and a cyclohexane ring. The ε[C(6)-C(7)-N(8)-C(9)] torsion angle in Edoxaban shifts by ~10° during solvation, affecting its aqueous stability .
- This compound’s pyrrolidine ring exhibits an "envelope" conformation in its intermediate, while Edoxaban’s flexibility may reduce target specificity .
- This compound vs. Rivaroxaban: Rivaroxaban (C19H18ClN3O5S) has a larger molecular weight (435.88 g/mol) compared to this compound (253.27 g/mol; C8H11NO4S2) . This difference impacts pharmacokinetics, with Rivaroxaban’s longer half-life contributing to its clinical success .
Clinical and Developmental Status
- This compound : Demonstrated efficacy in preventing thrombosis in total knee replacement (TKR) patients but was discontinued despite preclinical promise .
- Edoxaban : FDA-approved in 2015; its balanced ionization profile (7.23% acid, 0% base) optimizes both solubility and membrane permeability .
- Rivaroxaban : Widely used clinically with robust safety data, though ecological toxicity studies remain incomplete .
Biological Activity
Eribaxaban is an oral anticoagulant that functions as a selective inhibitor of activated factor X (FXa), a crucial component in the coagulation cascade. Initially developed by Pfizer, this compound was intended for the prevention of venous thromboembolism but was ultimately shelved in favor of more advanced alternatives like apixaban and rivaroxaban. Despite its discontinuation, understanding its biological activity provides insights into the mechanisms of FXa inhibitors and their therapeutic potential.
This compound inhibits FXa, which plays a pivotal role in the coagulation process by converting prothrombin to thrombin. This inhibition effectively disrupts the amplification of thrombin generation, thereby preventing clot formation. The selectivity for FXa over other targets is a significant advantage, reducing the risk of bleeding complications commonly associated with anticoagulants.
Biological Activity
- Cytokine Production : this compound has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1, IL-6, TNF-alpha, and IL-1beta in endothelial cells. This suggests that while it acts as an anticoagulant, it may also influence inflammatory pathways .
- Adhesion Molecule Expression : The compound induces the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial tissues, which are critical for leukocyte adhesion and migration during inflammation .
- Signal Transduction : this compound activates signaling pathways involving ERK1/2 phosphorylation and NF-kappa-B activation in dermal microvascular endothelial cells, indicating its role in modulating cellular responses beyond anticoagulation .
Pharmacokinetics and Structure-Activity Relationship
The pharmacokinetic profile of this compound shows favorable oral bioavailability due to its molecular structure. The compound's lipophilicity and ability to bind plasma proteins have been optimized to enhance its efficacy while maintaining safety. Table 1 summarizes key physicochemical properties compared to other FXa inhibitors.
Compound | Molecular Weight | Log P (clog P) | Oral Bioavailability (%) |
---|---|---|---|
This compound | 430–550 | 1–4 | 77 |
Rivaroxaban | 435 | 3.3 | 80 |
Apixaban | 459 | 3.8 | 50 |
Case Studies
In clinical trials, this compound demonstrated effective anticoagulation in various patient populations but was ultimately not pursued for market release due to competition from more successful agents like apixaban and rivaroxaban . A study highlighted that while it showed promise in preventing venous thromboembolism, its overall clinical efficacy was overshadowed by newer drugs with improved safety profiles .
Research Findings
Recent studies have explored the molecular interactions of this compound with FXa, revealing critical binding sites that contribute to its selectivity and potency. For instance, docking studies indicated that specific substitutions on the phenyl ring enhance binding affinity to FXa while minimizing interactions with thrombin .
Q & A
Basic Research Questions
Q. What in vitro assays are recommended for evaluating Eribaxaban's inhibition of Factor Xa (FXa)?
- Methodological Answer : Use fluorogenic substrates such as Boc-Ile-Glu-Gly-Arg-AMC (IEGR-AMC) to measure FXa enzymatic activity. Validate assays by determining IC50 values under physiological conditions (pH 7.4, 37°C) with purified human FXa. Include comparative inhibition profiles using reference inhibitors like Darexaban (IC50 = 54.6 nM) to assess selectivity .
Q. How to design animal studies to assess this compound's antithrombotic efficacy?
- Methodological Answer : Employ venous stasis models in rodents (e.g., FeCl3-induced thrombosis). Administer this compound orally (0.1–10 mg/kg) and monitor plasma concentrations via LC-MS/MS. Use thrombus weight reduction as the primary endpoint, with control groups receiving rivaroxaban or placebo. Ensure adherence to ethical guidelines for animal studies, including sample size calculations to achieve statistical power (α = 0.05, β = 0.2) .
Q. What analytical techniques are critical for characterizing this compound's synthetic intermediates?
- Methodological Answer : Utilize X-ray crystallography to confirm the conformation of intermediates like (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Analyze dihedral angles (e.g., 120.50° between carboxyl and pyrrolidine rings) to verify structural integrity. Validate purity via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy .
Advanced Research Questions
Q. How to resolve discrepancies between this compound's high in vitro FXa affinity (Ki = 0.32 nM) and variable clinical outcomes?
- Methodological Answer : Conduct population pharmacokinetic-pharmacodynamic (PK/PD) modeling using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates such as renal function (creatinine clearance) and CYP3A4 polymorphisms. Validate models via visual predictive checks and bootstrap analysis to optimize dosing regimens for subpopulations .
Q. What strategies mitigate inter-individual variability in this compound's pharmacokinetics during clinical trials?
- Methodological Answer : Perform protein binding studies using equilibrium dialysis to quantify free drug fractions across plasma samples. Adjust efficacy predictions using unbound concentration-effect models. Cross-validate findings with interspecies scaling (e.g., rat-to-human allometric scaling) to refine dose adjustments .
Q. How to address contradictory efficacy data in this compound's post-TKR (total knee replacement) trials?
- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from multiple trials. Use subgroup analysis to identify confounding variables (e.g., surgical technique, thromboprophylaxis protocols). Assess heterogeneity via I<sup>2</sup> statistics and sensitivity analysis to exclude outlier studies .
Q. What computational approaches predict this compound's drug-drug interactions (DDIs) with CYP3A4 inhibitors?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using Simcyp or GastroPlus. Simulate DDIs with strong CYP3A4 inhibitors (e.g., ketoconazole) and calibrate models against clinical PK data. Validate predictions through in vitro hepatocyte incubation studies measuring metabolite formation .
Q. Methodological Considerations for Data Integrity
Q. How to ensure reproducibility in this compound's preclinical efficacy studies?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document raw data (e.g., thrombus weights, plasma concentrations) in structured repositories like Figshare. Use standardized protocols for assay validation (e.g., intra-day CV < 15% for LC-MS/MS) .
Q. What statistical methods are optimal for analyzing this compound's dose-response relationships?
- Methodological Answer : Apply Emax models to quantify dose-response curves, estimating EC50 and maximal effect (Emax). Use likelihood ratio tests to compare nested models. For clinical data, employ time-to-event analysis (Cox proportional hazards model) with covariates adjusted via stratification .
Q. Ethical and Regulatory Guidelines
Q. How to design IRB-compliant clinical trials for this compound in high-risk populations?
- Methodological Answer : Define inclusion/exclusion criteria (e.g., creatinine clearance > 30 mL/min) and obtain informed consent with explicit risk-benefit disclosures. Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Archive trial protocols on ClinicalTrials.gov to ensure transparency .
Properties
IUPAC Name |
(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKAVAGLMGMHI-WIYYLYMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201915 | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-46-6 | |
Record name | Eribaxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eribaxaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eribaxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERIBAXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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